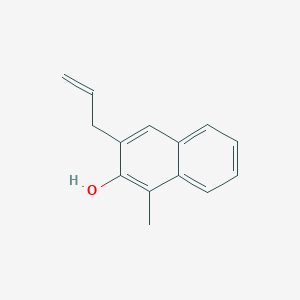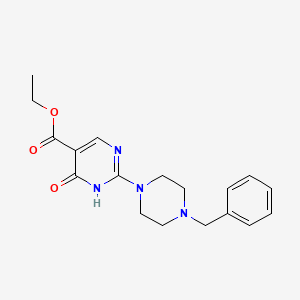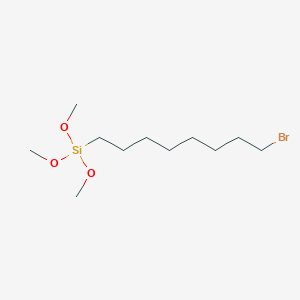
4,4'-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid is a complex organic compound that features a unique structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid typically involves the reaction of 4,5-dicyano-1,2-phenylenedithiol with 4-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid.
Chemical Reactions Analysis
Types of Reactions
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials with specific properties such as conductivity and catalytic activity.
Mechanism of Action
The mechanism of action of 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid involves its interaction with metal ions to form coordination complexes. The cyano and sulfanediyl groups play a crucial role in binding to metal centers, facilitating the formation of stable metal-organic frameworks. These interactions can influence the electronic properties and reactivity of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(oxy))dibenzoic acid
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(methylene))dibenzoic acid
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(aminomethyl))dibenzoic acid
Uniqueness
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid is unique due to the presence of both cyano and sulfanediyl groups, which provide distinct coordination chemistry and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for the synthesis of novel materials with tailored properties.
Properties
Molecular Formula |
C22H12N2O4S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[2-(4-carboxyphenyl)sulfanyl-4,5-dicyanophenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C22H12N2O4S2/c23-11-15-9-19(29-17-5-1-13(2-6-17)21(25)26)20(10-16(15)12-24)30-18-7-3-14(4-8-18)22(27)28/h1-10H,(H,25,26)(H,27,28) |
InChI Key |
WOQRTBAPLKDWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


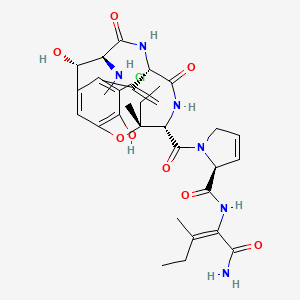
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)
![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)
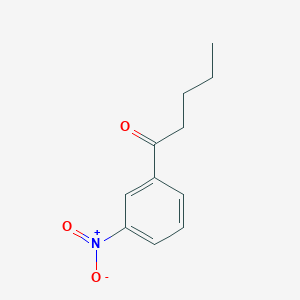
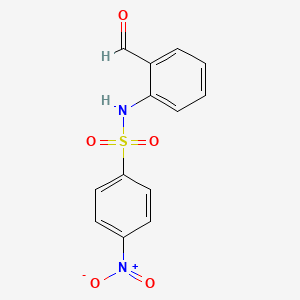
![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
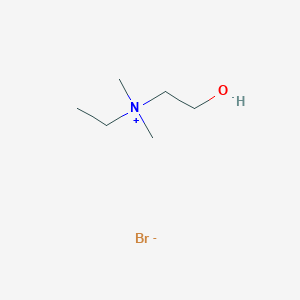
![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
